

# The Principle of Umpolung: Reversing Carbonyl Reactivity

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## Compound of Interest

Compound Name: Hexanal-1,3-dithiane

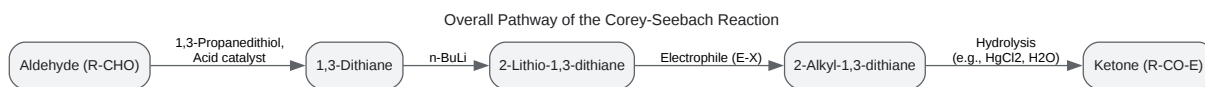
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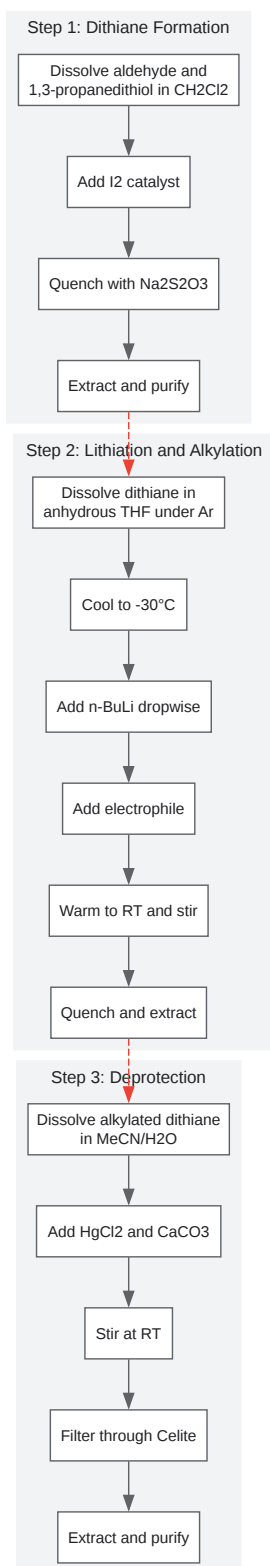
In a typical carbonyl compound, the carbon atom is electrophilic due to the electronegativity of the adjacent oxygen atom. The Corey-Seebach reaction ingeniously inverts this polarity.<sup>[2]</sup> An aldehyde is first converted into a 1,3-dithiane, a cyclic thioacetal.<sup>[1]</sup> The protons on the carbon atom between the two sulfur atoms are sufficiently acidic ( $pK_a \approx 31$ ) to be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiane.<sup>[2][3]</sup> This lithiated dithiane serves as an acyl anion equivalent, capable of attacking a wide range of electrophiles.<sup>[1]</sup> Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding the final product.<sup>[4]</sup>

## Reaction Pathway and Mechanism

The Corey-Seebach reaction proceeds through a well-defined sequence of steps, each crucial for the overall success of the transformation. The general pathway involves the formation of the dithiane, deprotonation to form the key nucleophile, reaction with an electrophile, and final deprotection to unveil the desired carbonyl functionality.



## Experimental Workflow for Corey-Seebach Reaction

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## References

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